molecular formula C18H21FN2O5 B13663973 1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid

1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid

Cat. No.: B13663973
M. Wt: 364.4 g/mol
InChI Key: VKCUBSJOLBJEKX-UHFFFAOYSA-N
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Description

1’-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid is a spirocyclic oxindole derivative. Spirocyclic compounds are known for their unique three-dimensional structures, which make them valuable in drug discovery and development. This compound, in particular, has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1’-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid involves several key steps. One efficient synthetic route includes the following steps :

    Dianion Alkylation and Cyclization: The synthesis begins with the preparation of ethyl 2-oxindoline-5-carboxylate, which undergoes dianion alkylation and cyclization to form the spirocyclic oxindole intermediate.

    Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.

This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production.

Chemical Reactions Analysis

1’-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and carboxylic acid sites.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid has several scientific research applications :

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibitors and receptor ligands.

    Medicine: Due to its potential biological activities, it is being investigated for its therapeutic applications, including as a potential drug candidate for various diseases.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1’-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1’-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid can be compared with other spirocyclic oxindole derivatives :

    1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid: This compound is similar in structure but lacks the fluorine atom, which can affect its reactivity and biological activity.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another spirocyclic compound with different substituents, leading to variations in its chemical and biological properties.

Properties

Molecular Formula

C18H21FN2O5

Molecular Weight

364.4 g/mol

IUPAC Name

4-fluoro-1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-6-carboxylic acid

InChI

InChI=1S/C18H21FN2O5/c1-17(2,3)26-16(25)21-6-4-18(5-7-21)13-11(19)8-10(14(22)23)9-12(13)20-15(18)24/h8-9H,4-7H2,1-3H3,(H,20,24)(H,22,23)

InChI Key

VKCUBSJOLBJEKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3F)C(=O)O)NC2=O

Origin of Product

United States

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